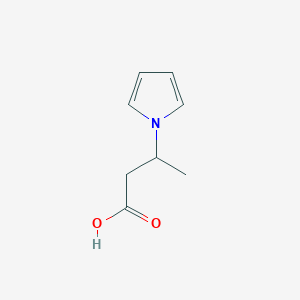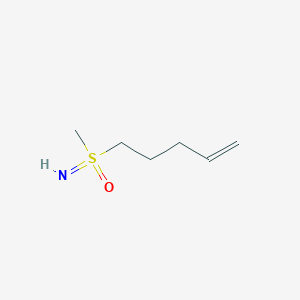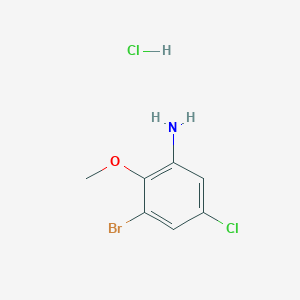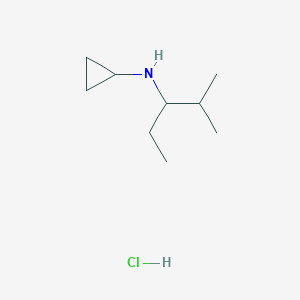![molecular formula C12H17NO2 B2791256 [3-(Oxan-2-yloxy)phenyl]methanamine CAS No. 93071-77-3](/img/structure/B2791256.png)
[3-(Oxan-2-yloxy)phenyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[3-(Oxan-2-yloxy)phenyl]methanamine” is a chemical compound with the CAS Number: 875708-42-2 . It has a molecular weight of 207.27 . The IUPAC name for this compound is (4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)methanamine . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H17NO2/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h4-7,12H,1-3,8-9,13H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a liquid . It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 207.27 .作用機序
OPM acts as a dopamine transporter ligand by binding to the transporter and inhibiting the reuptake of dopamine from the synaptic cleft. This leads to an increase in extracellular dopamine levels and enhances dopaminergic neurotransmission. The exact mechanism of action of OPM is still being studied, but it is believed to involve interactions with the transporter's binding site.
Biochemical and Physiological Effects
OPM has been shown to have a range of biochemical and physiological effects. In animal studies, OPM has been shown to increase locomotor activity and induce hyperthermia. It has also been shown to increase dopamine release in the striatum and nucleus accumbens. OPM has also been studied for its potential neuroprotective effects in models of Parkinson's disease.
実験室実験の利点と制限
OPM has several advantages for use in lab experiments. It has high affinity for the dopamine transporter and can be used to study the dopamine system. It is also relatively easy to synthesize and has high purity. However, OPM has some limitations. It is not selective for the dopamine transporter and can also bind to other monoamine transporters. It also has a short half-life, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on OPM. One area of interest is its potential as a tool for studying the dopamine system in vivo. OPM could be used to study the effects of dopamine on behavior and cognition. Another area of interest is its potential as a neuroprotective agent. OPM could be studied for its ability to protect against neurodegenerative diseases such as Parkinson's disease. Finally, OPM could be studied for its potential as a therapeutic agent for addiction and other psychiatric disorders.
合成法
The synthesis of OPM involves the reaction of 3-bromophenol with tetrahydrofuran in the presence of a base such as potassium carbonate. The resulting product is then reacted with ammonia to produce OPM. This method has been optimized to produce high yields of OPM with high purity.
科学的研究の応用
OPM has been studied for its potential applications in scientific research. One area of interest is its potential as a ligand for the dopamine transporter. Dopamine is a neurotransmitter that plays a key role in reward-motivated behavior and addiction. OPM has been shown to bind to the dopamine transporter with high affinity, making it a potential tool for studying the dopamine system.
Safety and Hazards
The safety information for “[3-(Oxan-2-yloxy)phenyl]methanamine” includes several hazard statements: H302, H315, H318, H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection, and others .
特性
IUPAC Name |
[3-(oxan-2-yloxy)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c13-9-10-4-3-5-11(8-10)15-12-6-1-2-7-14-12/h3-5,8,12H,1-2,6-7,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJTWFSRUHUPGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl (2Z)-3-anilino-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2791179.png)



![6-Isopropyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2791188.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide](/img/structure/B2791190.png)
![Tert-butyl N-(2-ethynyl-7-oxaspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2791194.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2791195.png)
![2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide](/img/structure/B2791196.png)